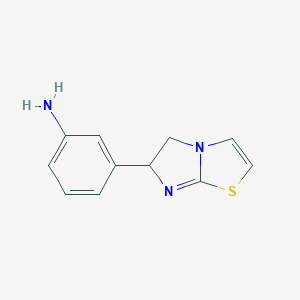
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, also known as Nimodipine Impurity 33, is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H28N2O5
- Molecular Weight : 388.46 g/mol
- CAS Number : 155861-24-8
- Boiling Point : Approximately 534.7 °C (predicted)
- Density : 1.157 g/cm³ (predicted)
- pKa : 4.31 (predicted)
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Anticonvulsant Activity :
- Calcium Channel Blockade :
- Neuroprotective Effects :
The primary mechanism of action for this compound involves:
- Calcium Channel Inhibition : By binding to specific sites on the calcium channels in vascular smooth muscle and cardiac tissues, it reduces calcium influx, leading to vasodilation and decreased heart contractility.
- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter release through its effects on calcium dynamics within neurons, which can alter synaptic transmission and plasticity.
Case Study 1: Anticonvulsant Efficacy
In a study published in Journal of Medicinal Chemistry, a series of related compounds were evaluated for their anticonvulsant properties using the MES model in mice. The study found that modifications to the amino group significantly enhanced activity, with some analogs showing an ED50 as low as 1.7 mg/kg .
Case Study 2: Neuroprotective Potential
A recent investigation into the neuroprotective effects of similar dihydropyridine derivatives highlighted their ability to reduce neuronal death in models of oxidative stress. The compounds were shown to lower intracellular calcium levels and mitigate apoptosis in cultured neurons .
Summary Table of Biological Activities
科学的研究の応用
Medicinal Chemistry Applications
-
Pharmacological Research :
- This compound is investigated for its role as a potential therapeutic agent in treating conditions related to the central nervous system (CNS). Its structure suggests possible interactions with neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases.
-
Anticancer Activity :
- Preliminary studies indicate that isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been a focus of ongoing research, particularly in breast and prostate cancers.
-
Cardiovascular Research :
- Due to its structural similarity to known calcium channel blockers, this compound is being evaluated for potential cardiovascular applications. It may help in managing hypertension and other heart-related conditions by modulating calcium ion flow in cardiac tissues.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its application in drug development:
-
Absorption and Distribution :
- The compound displays favorable absorption characteristics, indicating potential for oral bioavailability.
-
Metabolism :
- Studies are ongoing to elucidate the metabolic pathways of this compound, which will help in predicting its behavior in biological systems.
- Toxicological Profiles :
Industrial Applications
-
Synthesis of Novel Compounds :
- The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new drugs.
-
Research Reagent :
- In laboratory settings, it is utilized as a reagent in organic synthesis and analytical chemistry. Its stability under various conditions makes it suitable for diverse experimental protocols.
Case Studies and Research Findings
特性
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-12(2)28-21(25)18-14(4)23-13(3)17(20(24)27-10-9-26-5)19(18)15-7-6-8-16(22)11-15/h6-8,11-12,19,23H,9-10,22H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDTMSUOZMUQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)N)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














